N-(5-Methoxyisoquinolin-8-yl)prop-2-enamide
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Overview
Description
N-(5-Methoxyisoquinolin-8-yl)prop-2-enamide is an organic compound with the molecular formula C13H12N2O2 It is a derivative of isoquinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Methoxyisoquinolin-8-yl)prop-2-enamide typically involves the reaction of 5-methoxyisoquinoline with prop-2-enoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(5-Methoxyisoquinolin-8-yl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The double bond in the prop-2-enamide moiety can be reduced to form a propanamide.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Major Products
Oxidation: 5-Hydroxyisoquinolin-8-yl)prop-2-enamide.
Reduction: N-(5-Methoxyisoquinolin-8-yl)propanamide.
Substitution: N-(5-Aminoisoquinolin-8-yl)prop-2-enamide or N-(5-Thioisoquinolin-8-yl)prop-2-enamide.
Scientific Research Applications
N-(5-Methoxyisoquinolin-8-yl)prop-2-enamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active isoquinoline derivatives.
Industry: Used in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of N-(5-Methoxyisoquinolin-8-yl)prop-2-enamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity or modulating their function. The methoxy group and the prop-2-enamide moiety play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(5-Hydroxyisoquinolin-8-yl)prop-2-enamide: Similar structure but with a hydroxyl group instead of a methoxy group.
N-(5-Aminoisoquinolin-8-yl)prop-2-enamide: Contains an amino group instead of a methoxy group.
N-(5-Thioisoquinolin-8-yl)prop-2-enamide: Contains a thiol group instead of a methoxy group.
Uniqueness
N-(5-Methoxyisoquinolin-8-yl)prop-2-enamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.
Properties
IUPAC Name |
N-(5-methoxyisoquinolin-8-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c1-3-13(16)15-11-4-5-12(17-2)9-6-7-14-8-10(9)11/h3-8H,1H2,2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHZDBKRYQOBPEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C=CN=CC2=C(C=C1)NC(=O)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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